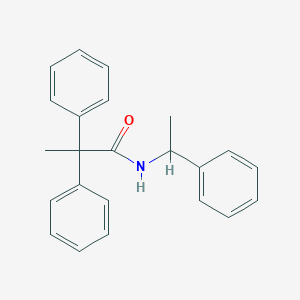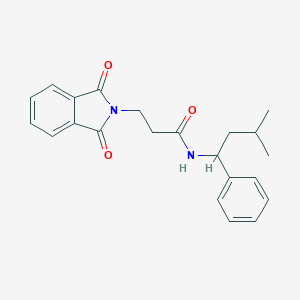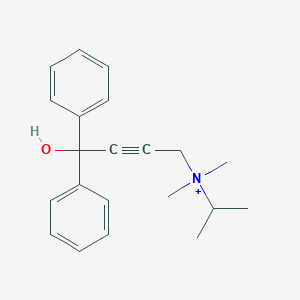![molecular formula C17H13FN4OS B286669 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286669.png)
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as ABT-089, is a compound that has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to improve cognitive function in animal models and humans.
作用機序
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function. By binding to this receptor, this compound can increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. It has also been shown to increase the density of α4β2 nicotinic acetylcholine receptors in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several advantages for use in lab experiments. It is a relatively selective agonist of the α4β2 nicotinic acetylcholine receptor, which allows for more targeted studies of this receptor. It also has a relatively long half-life, which makes it easier to administer in animal studies. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Further studies are needed to determine the efficacy of this compound in these conditions and to identify any potential side effects. Another area of interest is the development of more selective and potent agonists of the α4β2 nicotinic acetylcholine receptor, which could lead to more effective treatments for cognitive disorders. Additionally, studies are needed to better understand the mechanisms underlying the cognitive-enhancing effects of this compound, which could lead to the development of new therapeutic targets for cognitive disorders.
合成法
The synthesis of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form an intermediate compound. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form a thiadiazole ring, and finally, the resulting compound is reacted with phenylmethyl ether to form this compound.
科学的研究の応用
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Animal studies have shown that this compound can improve cognitive function in tasks such as learning and memory, and it has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain. Human studies have also shown promising results, with this compound improving cognitive function in healthy volunteers and patients with ADHD.
特性
分子式 |
C17H13FN4OS |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
6-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-13-8-6-11(7-9-13)16-19-20-17-22(16)21-15(24-17)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3 |
InChIキー |
KTPOMQNNSZPYLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)

![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)





![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
